molecular formula C11H16ClNO B3331716 Phenoxybenzamine impurity B CAS No. 854881-53-1

Phenoxybenzamine impurity B

Cat. No.: B3331716
CAS No.: 854881-53-1
M. Wt: 213.70 g/mol
InChI Key: YZFRKTWSTLDNHX-UHFFFAOYSA-N
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Description

Phenoxybenzamine impurity B is a chemical compound that is often encountered as a byproduct in the synthesis of phenoxybenzamine hydrochloride, a medication used primarily as an alpha-adrenergic antagonist. This impurity is identified and characterized using various analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Preparation Methods

The synthesis of phenoxybenzamine impurity B involves several steps and specific reaction conditions. The impurity is typically formed during the production of phenoxybenzamine hydrochloride. The synthetic route includes the reaction of N-(2-chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine with various reagents under controlled conditions. Industrial production methods often involve optimizing these conditions to minimize the formation of impurities .

Chemical Reactions Analysis

Phenoxybenzamine impurity B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Phenoxybenzamine impurity B has several scientific research applications:

Mechanism of Action

The mechanism of action of phenoxybenzamine impurity B is closely related to that of phenoxybenzamine hydrochloride. It acts by blocking alpha-adrenergic receptors, leading to the relaxation of vascular smooth muscles and the widening of blood vessels. This results in a decrease in blood pressure. The molecular targets include alpha-1 and alpha-2 adrenergic receptors, and the pathways involved are related to the inhibition of norepinephrine and epinephrine-induced vasoconstriction .

Comparison with Similar Compounds

Phenoxybenzamine impurity B can be compared with other similar compounds such as:

  • Pentoxyverine impurity B
  • Dopexamine impurity B
  • Bumetanide impurity B

These compounds share similarities in their chemical structure and pharmacological effects but differ in their specific applications and mechanisms of action. This compound is unique in its specific interaction with alpha-adrenergic receptors and its role in the synthesis and quality control of phenoxybenzamine hydrochloride .

Properties

IUPAC Name

N-(2-chloroethyl)-1-phenoxypropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-10(13-8-7-12)9-14-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFRKTWSTLDNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854881-53-1
Record name N-(2-Chloroethyl)-1-phenoxy-2-propanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854881531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-CHLOROETHYL)-1-PHENOXY-2-PROPANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM84XV5UUT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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